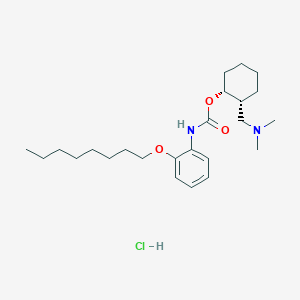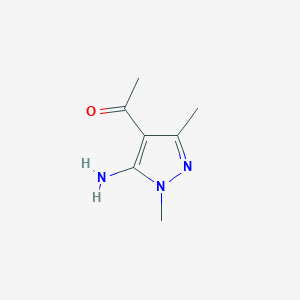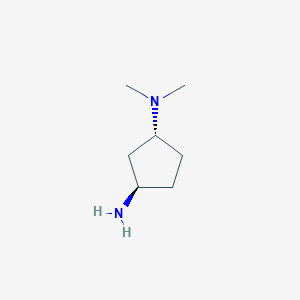
3-Amino-N-methyl-1H-pyrazole-4-carbimidothioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-methyl-1H-pyrazole-4-carbothioamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of 3-amino-N-methyl-1H-pyrazole-4-carbothioamide, which includes an amino group, a methyl group, and a carbothioamide group, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-methyl-1H-pyrazole-4-carbothioamide typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of hydrazine derivatives with carbon disulfide, followed by methylation and amination steps. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide, and catalysts like acids or bases to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of 3-amino-N-methyl-1H-pyrazole-4-carbothioamide may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Eco-friendly methodologies, such as the use of heterogeneous catalytic systems and ligand-free systems, are also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-methyl-1H-pyrazole-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.
Substitution: The amino and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carbothioamide group can yield sulfoxides, while nucleophilic substitution can introduce various functional groups at the amino or methyl positions .
Scientific Research Applications
3-amino-N-methyl-1H-pyrazole-4-carbothioamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-amino-N-methyl-1H-pyrazole-4-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-amino-1-methyl-1H-pyrazole: Similar structure but lacks the carbothioamide group.
3-amino-5-methyl-1H-pyrazole: Similar structure but with a different substitution pattern.
4-amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide: Similar core structure with different functional groups.
Uniqueness
The presence of the carbothioamide group in 3-amino-N-methyl-1H-pyrazole-4-carbothioamide distinguishes it from other similar compounds. This functional group imparts unique chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
178556-83-7 |
|---|---|
Molecular Formula |
C5H8N4S |
Molecular Weight |
156.21 g/mol |
IUPAC Name |
5-amino-N-methyl-1H-pyrazole-4-carbothioamide |
InChI |
InChI=1S/C5H8N4S/c1-7-5(10)3-2-8-9-4(3)6/h2H,1H3,(H,7,10)(H3,6,8,9) |
InChI Key |
IYPJVZZHXZLOKX-UHFFFAOYSA-N |
SMILES |
CNC(=S)C1=C(NN=C1)N |
Canonical SMILES |
CNC(=S)C1=C(NN=C1)N |
Synonyms |
1H-Pyrazole-4-carbothioamide, 3-amino-N-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[[(5-chloro-2-hydroxyphenyl)-phenylmethyl]carbamoyl]-2,2,2-trifluoroacetamide](/img/structure/B64865.png)









![1-[2-(2,2,2-Trifluoroethoxy)phenyl]piperazine](/img/structure/B64893.png)


